Butyl iodoacetate
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Overview
Description
Butyl iodoacetate is an organic compound with the molecular formula C₆H₁₁IO₂. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of the iodine atom, which makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butyl iodoacetate can be synthesized through the reaction of butyl alcohol with iodoacetic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid to facilitate the esterification process. The reaction conditions usually include heating the mixture to a temperature of around 60-70°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, this compound is produced using a continuous flow process. This method involves the continuous addition of butyl alcohol and iodoacetic acid into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Butyl iodoacetate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The iodine atom in this compound can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The compound can be reduced to butyl acetate using reducing agents like lithium aluminum hydride.
Oxidation: this compound can be oxidized to butyl glycolate using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reaction is typically carried out in an aqueous or alcoholic medium at room temperature.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent, and the reaction is carried out in anhydrous ether at low temperatures.
Oxidation: Potassium permanganate is used as an oxidizing agent, and the reaction is carried out in an acidic medium at elevated temperatures.
Major Products Formed
Nucleophilic substitution: The major products include butyl alcohol, butylamine, and butyl thiol.
Reduction: The major product is butyl acetate.
Oxidation: The major product is butyl glycolate.
Scientific Research Applications
Butyl iodoacetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to modify proteins and enzymes by alkylating thiol groups.
Medicine: this compound is used in the development of radiolabeled compounds for diagnostic imaging and cancer treatment.
Industry: It is used in the production of specialty chemicals, including flavors and fragrances.
Mechanism of Action
The mechanism of action of butyl iodoacetate involves the alkylation of thiol groups in proteins and enzymes. The iodine atom in the compound is highly reactive and can form covalent bonds with the sulfur atoms in thiol groups, leading to the modification of the protein or enzyme’s structure and function. This mechanism is utilized in various biochemical studies to investigate the role of specific thiol groups in enzymatic reactions.
Comparison with Similar Compounds
Butyl iodoacetate can be compared with other similar compounds such as:
Methyl iodoacetate: Similar in structure but with a methyl group instead of a butyl group. It is less hydrophobic and has different reactivity.
Ethyl iodoacetate: Contains an ethyl group instead of a butyl group. It has similar reactivity but different physical properties.
Propyl iodoacetate: Contains a propyl group instead of a butyl group. It has intermediate properties between methyl and this compound.
This compound is unique due to its longer carbon chain, which makes it more hydrophobic and affects its solubility and reactivity in different solvents.
Biological Activity
Butyl iodoacetate, a member of the iodoacetate family, is an organic compound known for its various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is an ester formed from butanol and iodoacetic acid. Its chemical structure can be represented as follows:
This compound is characterized by the presence of an iodine atom, which contributes to its reactivity and biological activity.
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of key signaling pathways. For instance, a study reported that this compound showed cytotoxic effects with IC50 values ranging from 10 to 30 µM against several tumor cell lines, including breast and prostate cancer cells .
Cell Line | IC50 (µM) |
---|---|
MDA-MB-231 (Breast) | 20 |
PC-3 (Prostate) | 15 |
A549 (Lung) | 25 |
2. Anti-inflammatory Effects
This compound has also been noted for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, suggesting a potential role in managing inflammatory diseases . This effect may be mediated through the modulation of NF-κB signaling pathways.
3. Neuroprotective Potential
Emerging evidence suggests that this compound may offer neuroprotective benefits. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage by reducing reactive oxygen species (ROS) levels . This property positions it as a candidate for further investigation in neurodegenerative diseases like Alzheimer's and Parkinson's.
The biological activity of this compound is primarily attributed to its ability to interact with cellular macromolecules, particularly proteins. The iodine atom facilitates the formation of covalent bonds with thiol groups in proteins, leading to functional alterations that can trigger apoptosis in cancer cells .
Case Study 1: Anticancer Activity in Breast Cancer
In a controlled laboratory setting, MDA-MB-231 breast cancer cells were treated with various concentrations of this compound. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations (≥20 µM). Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic events.
Case Study 2: Neuroprotection Against Oxidative Stress
A study involving SH-SY5Y neuroblastoma cells treated with hydrogen peroxide demonstrated that this compound pre-treatment significantly reduced cell death. The mechanism was linked to enhanced expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, highlighting its potential for neuroprotective applications.
Properties
CAS No. |
5345-61-9 |
---|---|
Molecular Formula |
C6H11IO2 |
Molecular Weight |
242.05 g/mol |
IUPAC Name |
butyl 2-iodoacetate |
InChI |
InChI=1S/C6H11IO2/c1-2-3-4-9-6(8)5-7/h2-5H2,1H3 |
InChI Key |
MPLKDWCVBIOQRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CI |
Origin of Product |
United States |
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